molecular formula C5H9NO3S B13781978 ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate CAS No. 245728-57-8

ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate

Katalognummer: B13781978
CAS-Nummer: 245728-57-8
Molekulargewicht: 163.20 g/mol
InChI-Schlüssel: KWUFIDBPFUUSIN-XQRVVYSFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate is an organic compound with a unique structure that includes an ester functional group, a hydroxyimino group, and a methylsulfanyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate can be synthesized through the esterification of (2Z)-3-bromopropenoic acid. This process involves the reaction of the acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Alcohols.

    Substitution: Substituted esters or thioesters.

Wissenschaftliche Forschungsanwendungen

Ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate has several applications in scientific research:

Wirkmechanismus

The mechanism by which ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate exerts its effects involves interactions with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate is unique due to the presence of the hydroxyimino and methylsulfanyl groups, which confer distinct reactivity and potential biological activities. These functional groups differentiate it from other esters and oximes, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

245728-57-8

Molekularformel

C5H9NO3S

Molekulargewicht

163.20 g/mol

IUPAC-Name

ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate

InChI

InChI=1S/C5H9NO3S/c1-3-9-5(7)4(6-8)10-2/h8H,3H2,1-2H3/b6-4-

InChI-Schlüssel

KWUFIDBPFUUSIN-XQRVVYSFSA-N

Isomerische SMILES

CCOC(=O)/C(=N/O)/SC

Kanonische SMILES

CCOC(=O)C(=NO)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.